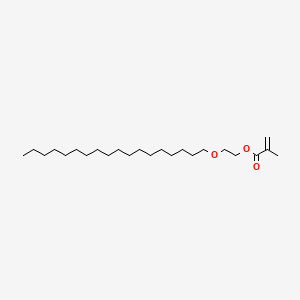
2-Octadecoxyethyl 2-methylprop-2-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Octadecoxyethyl 2-methylprop-2-enoate is an organic compound that belongs to the family of acrylates. It is characterized by its long alkyl chain and ester functional group, making it a versatile compound in various chemical applications. This compound is known for its use in polymer chemistry, particularly in the synthesis of specialty polymers and copolymers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Octadecoxyethyl 2-methylprop-2-enoate typically involves the esterification of 2-methylprop-2-enoic acid with 2-octadecoxyethanol. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include heating the reactants under reflux to facilitate the esterification process.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure high efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further enhance the production scale and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
2-Octadecoxyethyl 2-methylprop-2-enoate can undergo various chemical reactions, including:
Polymerization: The compound can polymerize through free radical mechanisms, forming long-chain polymers.
Hydrolysis: In the presence of water and an acid or base catalyst, the ester bond can be hydrolyzed to yield 2-methylprop-2-enoic acid and 2-octadecoxyethanol.
Transesterification: This reaction involves the exchange of the ester group with another alcohol, producing a different ester and alcohol.
Common Reagents and Conditions
Polymerization: Initiators such as benzoyl peroxide or azobisisobutyronitrile (AIBN) are commonly used.
Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.
Transesterification: Catalysts like sodium methoxide or titanium isopropoxide are employed.
Major Products
Polymerization: Produces polymers and copolymers with varying properties depending on the monomers used.
Hydrolysis: Yields 2-methylprop-2-enoic acid and 2-octadecoxyethanol.
Transesterification: Results in different esters and alcohols based on the reactants.
Scientific Research Applications
2-Octadecoxyethyl 2-methylprop-2-enoate has a wide range of applications in scientific research:
Polymer Chemistry: Used as a monomer in the synthesis of specialty polymers with unique properties.
Biomedical Engineering: Incorporated into hydrogels and other materials for drug delivery systems and tissue engineering.
Surface Coatings: Utilized in the formulation of coatings with enhanced durability and hydrophobicity.
Adhesives and Sealants: Employed in the production of high-performance adhesives and sealants with improved flexibility and strength.
Mechanism of Action
The mechanism of action of 2-Octadecoxyethyl 2-methylprop-2-enoate in polymerization involves the initiation, propagation, and termination steps typical of free radical polymerization. The ester functional group allows for the formation of cross-linked networks, enhancing the mechanical properties of the resulting polymers. In biomedical applications, the compound’s hydrophobic nature can be leveraged to control the release of drugs from polymer matrices.
Comparison with Similar Compounds
Similar Compounds
Diethylene glycol dimethacrylate: Another acrylate ester used in polymer chemistry with similar polymerization properties.
Octadecyl methacrylate: Shares the long alkyl chain but differs in the ester functional group, affecting its reactivity and applications.
2-Ethylhexyl acrylate: Known for its use in pressure-sensitive adhesives, with a shorter alkyl chain compared to 2-Octadecoxyethyl 2-methylprop-2-enoate.
Uniqueness
This compound is unique due to its long alkyl chain, which imparts hydrophobicity and flexibility to the polymers it forms. This makes it particularly valuable in applications requiring water resistance and mechanical strength.
By understanding the properties, synthesis, and applications of this compound, researchers can better utilize this compound in various scientific and industrial fields.
Properties
CAS No. |
70879-51-5 |
|---|---|
Molecular Formula |
C24H46O3 |
Molecular Weight |
382.6 g/mol |
IUPAC Name |
2-octadecoxyethyl 2-methylprop-2-enoate |
InChI |
InChI=1S/C24H46O3/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-26-21-22-27-24(25)23(2)3/h2,4-22H2,1,3H3 |
InChI Key |
KOZZOZYINRDZOU-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCOCCOC(=O)C(=C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ir[FCF3(CF3)ppy]2(4,4'-dCF3bpy)PF6](/img/structure/B12298926.png)
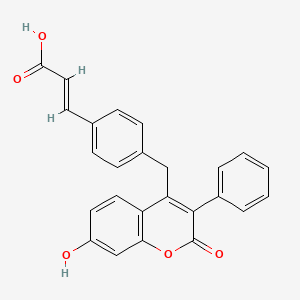
![(2S)-2-[[2-(5-fluoropentyl)indazole-3-carbonyl]amino]-3,3-dimethylbutanoic acid](/img/structure/B12298934.png)
![3-{2-[2-tert-Butoxycarbonylamino-3-(1H-indol-3-yl)-propionylamino]-6-[3-(4-hydroxy-phenyl)-acryloylamino]-hexanoylamino}-N-(1-carbamoyl-2-phenyl-ethyl)-N-methyl-succinamic acid.AcOH; hydrate](/img/structure/B12298935.png)
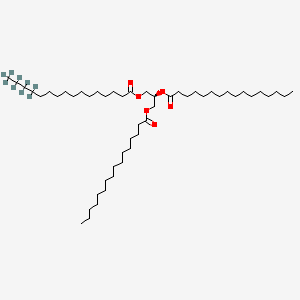
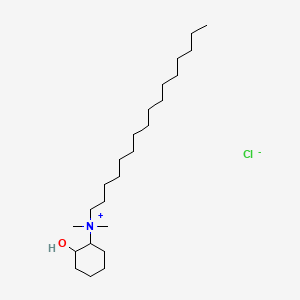
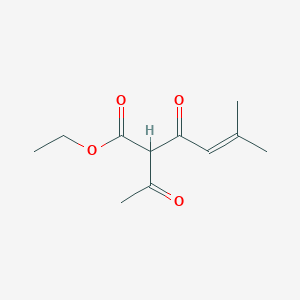
![L-threo-Pentonamide, N-[1-[[[(3-amino-5,6-dimethylpyrazinyl)methyl]amino]carbonyl]-2-methylbutyl]-5-cyclohexyl-2,4,5-trideoxy-4-[[N-[N-[1-oxo-6-[[(phenylmethoxy)carbonyl]amino]hexyl]-L-phenylalanyl]glycyl]amino]-, [S-(R*,R*)]-(9CI)](/img/structure/B12298953.png)
![1-[2-[[2-[2-[2-[2-[4-[4-[3-chloro-4-[(3-fluorophenyl)methoxy]anilino]quinazolin-6-yl]phenoxy]ethoxy]ethoxy]ethoxy]acetyl]amino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide](/img/structure/B12298956.png)
![potassium;3-(17-hydroxy-7-methoxycarbonyl-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl)propanoate](/img/structure/B12298961.png)
![(Z)-N',N'-bis[3-(ethylamino)propyl]but-2-ene-1,4-diamine](/img/structure/B12298966.png)
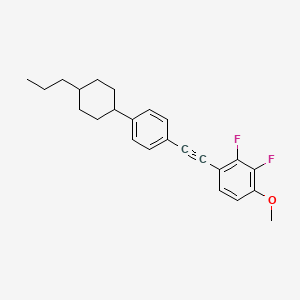
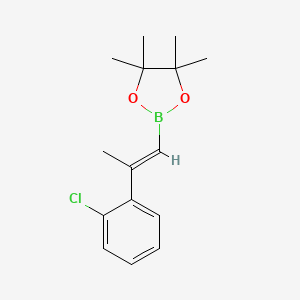
![[5,5'-Bis-trifluoromethyl]bis[(4-fluorophenyl)pyridine]iridium(III) hexafluorophosphate](/img/structure/B12298982.png)
